4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid
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Overview
Description
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid is a macrolide lactam compound isolated from marine sponges, specifically from the genus Chondropsis . It is known for its potent cytotoxicity against various tumor cell lines, making it a significant compound in cancer research .
Preparation Methods
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid is typically isolated from marine sponges through extraction and purification processes. The structure of this compound was elucidated using spectroscopic methods . Synthetic routes for this compound involve complex organic synthesis techniques, often requiring multiple steps to construct the 37-membered ring macrolide lactam structure
Chemical Reactions Analysis
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the macrolide structure.
Reduction: Used to alter specific functional groups, potentially modifying the compound’s activity.
Substitution: Common reagents for these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and reactions.
Biology: Investigated for its cytotoxic effects on various cell lines.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit tumor cell growth.
Industry: Limited industrial applications due to its complex synthesis and high cost.
Mechanism of Action
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid exerts its effects by inhibiting vacuolar-type H±ATPase (V-ATPase), an enzyme involved in acidifying intracellular compartments . This inhibition disrupts cellular processes, leading to cell death, particularly in tumor cells . The molecular targets and pathways involved include the V-ATPase subunits and associated signaling pathways .
Comparison with Similar Compounds
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid is part of a class of compounds known as macrolide lactams. Similar compounds include:
Properties
Molecular Formula |
C83H133N3O26 |
---|---|
Molecular Weight |
1588.9 g/mol |
IUPAC Name |
4-[[(1S,3E,5E,9E,11E,24E,28E,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C83H133N3O26/c1-43(2)68(93)66(84-63(91)35-36-82(15,16)75(100)54(13)76(101)83(17,18)81(108)109-19)72(97)50(9)40-48(7)69(94)45(4)31-33-58(87)52(11)77(102)86-65-55(14)110-80(107)67(74(99)79(105)106)85-62(90)30-28-26-24-22-20-21-23-25-27-29-56-37-44(3)38-57(111-56)41-59(88)51(10)71(96)49(8)39-47(6)70(95)46(5)32-34-61(53(12)73(65)98)112-64(92)42-60(89)78(103)104/h21,23-28,30,32,35-36,39-40,43-45,47,50-61,65-74,76,87-89,93-99,101H,20,22,29,31,33-34,37-38,41-42H2,1-19H3,(H,84,91)(H,85,90)(H,86,102)(H,103,104)(H,105,106)/b23-21+,26-24+,27-25+,30-28+,36-35+,46-32+,48-40+,49-39+/t44-,45?,47?,50?,51?,52?,53?,54?,55?,56-,57+,58?,59?,60?,61?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,76?/m1/s1 |
InChI Key |
WBOYXNHINMBQNA-PJWWVYAHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C/C=C/C=C/CC/C=C/C=C/C(=O)NC(C(=O)OC(C(C(C(C(C/C=C(/C(C(/C=C(/C(C(C(C[C@H](C1)O2)O)C)O)\C)C)O)\C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(C(C(C)C)O)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)/C)O)O)C)C(C(=O)O)O |
Canonical SMILES |
CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(C(C(C)C)O)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)(C)C(=O)OC)O)O)C)O)O)C)C(C(=O)O)O |
Synonyms |
chondropsin D |
Origin of Product |
United States |
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